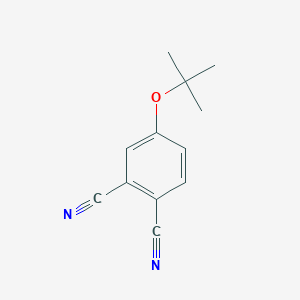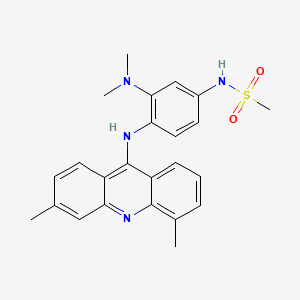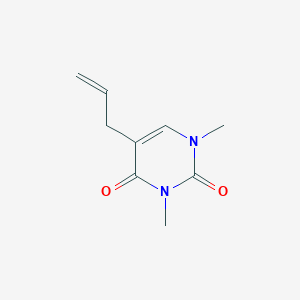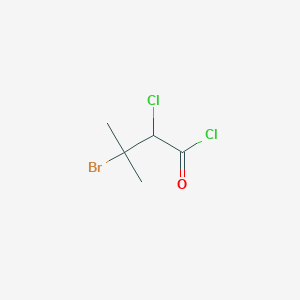![molecular formula C8H14N2S B14341758 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- CAS No. 93530-04-2](/img/structure/B14341758.png)
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the first position and a 3-(methylthio)propyl group at the second position
Méthodes De Préparation
The synthesis of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- can be achieved through several routes:
-
Acid-Catalyzed Methylation: : One common method involves the acid-catalyzed methylation of imidazole using methanol. This reaction typically requires a strong acid catalyst such as sulfuric acid to facilitate the methylation process .
-
Radziszewski Reaction: : Another method is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, ammonia, and methylamine. This reaction proceeds under mild conditions and yields the desired imidazole derivative .
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as halides or amines replace the methylthio group, forming new derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
-
Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- can be compared with other similar compounds, such as:
-
1H-Imidazole, 1-methyl-: : This compound lacks the 3-(methylthio)propyl group, making it less versatile in terms of chemical reactivity and biological activity .
-
1H-Imidazole, 2-methyl-: : This compound has a methyl group at the second position instead of the first, leading to different chemical properties and reactivity .
-
1-Methyl-2-(methylthio)imidazole: : This compound is structurally similar but may exhibit different biological activities due to the position of the substituents .
The uniqueness of 1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
93530-04-2 |
|---|---|
Formule moléculaire |
C8H14N2S |
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
1-methyl-2-(3-methylsulfanylpropyl)imidazole |
InChI |
InChI=1S/C8H14N2S/c1-10-6-5-9-8(10)4-3-7-11-2/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
IYXRGRHLTSUILE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1CCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)

![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)

![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)






